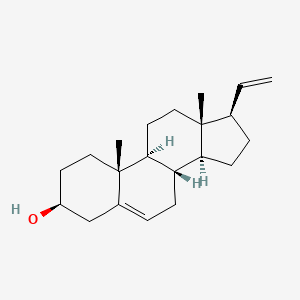

Pregnadienol

Description

Structure

3D Structure

Properties

CAS No. |

21321-88-0 |

|---|---|

Molecular Formula |

C21H32O |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-ethenyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4-5,14,16-19,22H,1,6-13H2,2-3H3/t14-,16-,17-,18-,19-,20+,21-/m0/s1 |

InChI Key |

AXSZNOPJKXHJAB-UZCUGSDUSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C=C)CC=C4[C@@]3(CC[C@@H](C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C=C)CC=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

Historical Perspectives in Steroid Chemistry and Initial Academic Interest

The study of steroids began in the early 19th century with investigations into materials from animal fat and gallstones. britannica.com However, a deeper understanding of the complex polycyclic steroid structure emerged in the early 20th century, thanks to the work of chemists like Adolf Windaus and Heinrich Wieland. britannica.com Their research established the structures of cholesterol and related sterols, laying the groundwork for future steroid chemistry. britannica.com The 1930s marked a pivotal decade with the isolation and structural determination of many physiologically potent steroid hormones from the gonads and adrenal cortex. britannica.comnih.gov This era saw chemists like Adolf Butenandt and Leopold Ružička purify and synthesize hormones such as androstenone and testosterone (B1683101). arpgweb.com

The initial academic interest in pregnadienol and its derivatives arose from this broader context of steroid research. As scientists began to unravel the biosynthetic pathways of steroid hormones, they identified key intermediates. nih.govgenome.jp All steroid hormones are synthesized from cholesterol, with pregnenolone (B344588) being the first C21 steroid formed. nih.govgenome.jpresearchgate.net Pregnenolone then serves as a precursor to the major classes of steroid hormones: progestins, glucocorticoids, mineralocorticoids, androgens, and estrogens. genome.jprose-hulman.eduscielo.br The quest to synthesize these valuable therapeutic compounds in the laboratory spurred interest in various steroid intermediates, including pregnadienols. google.comnih.gov The potential to use readily available starting materials, such as plant-derived steroids like diosgenin, for the commercial manufacture of hormones like progesterone (B1679170) further fueled research into synthetic pathways involving pregnane (B1235032) derivatives. arpgweb.com

Foundational Discoveries and Early Methodological Approaches for Pregnadienol Investigation

Foundational discoveries related to pregnadienol are deeply intertwined with the development of synthetic organic chemistry. Early research focused on the creation of this compound derivatives as a means to access other steroids. For instance, a 1960 publication in The Journal of Organic Chemistry described the preparation of 20-methyl-5,16-pregnadien-3β-ol. dss.go.th The researchers characterized this compound and distinguished it from a similar isomer, noting its lack of absorption characteristics for a conjugated diene. dss.go.th This work highlights the early use of spectroscopic methods to elucidate the structure of newly synthesized steroid derivatives.

Early methodological approaches for investigating this compound and other steroids were centered on classical organic reactions and analytical techniques. The synthesis of these compounds often involved multi-step processes starting from known steroid precursors. arpgweb.com For example, the synthesis of certain this compound derivatives could be achieved from starting materials like 16-dehydropregnenolone (B108158) acetate (B1210297). nih.gov Characterization of these compounds relied on physical properties and emerging spectroscopic techniques of the time.

The development of new synthetic reactions was often driven by the need to create specific steroid structures. The total synthesis of steroids was a significant and competitive field, with achievements like R.B. Woodward's total synthesis of cholesterol and corticosteroids in 1951 being hailed as milestones in organic chemistry. arpgweb.com While the total synthesis of many steroids did not become industrially practical, the extensive research in this area led to a wealth of new chemical knowledge and techniques applicable to the synthesis and modification of compounds like this compound. nih.gov

Current Academic Relevance of Pregnadienol in Biochemical and Synthetic Disciplines

Total Synthesis Approaches to the this compound Core Structure

Total synthesis of a steroid core is a formidable challenge in organic chemistry, celebrated for its intellectual rigor and the development of novel synthetic methods. While often less commercially viable than semisynthesis, it offers unparalleled flexibility in molecular design. The first total synthesis of a non-aromatic steroid was a landmark achievement by Woodward in 1951, paving the way for future work on complex steroidal systems. wikipedia.org A notable strategy in modern steroid synthesis is the polyolefin cascade, a powerful reaction that can form multiple rings in a single, highly controlled step. msu.edu

The this compound skeleton contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Achieving the correct three-dimensional arrangement of atoms is paramount, as different stereoisomers can have vastly different properties. Modern synthetic chemistry has a rich toolbox of stereoselective reactions. mdpi.comnih.gov

Key strategies include:

Chiral Pool Synthesis : This approach begins with a readily available, enantiomerically pure natural product, such as (S)-carvone, and uses its inherent chirality to guide the synthesis. chemistryviews.orgnumberanalytics.com

Asymmetric Catalysis : Chiral catalysts are used to create stereocenters with high enantiomeric purity. numberanalytics.com A prominent example is the Sharpless asymmetric dihydroxylation, which can install two adjacent hydroxyl groups with a predictable stereochemical outcome. tohoku.ac.jp

Substrate-Controlled Reactions : The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. For instance, hydrogenation of an enol ether can be directed by a nearby oxygen atom in the spiroketal core to achieve a specific diastereomer. sogang.ac.kr

Aldol (B89426) Reactions : The aldol reaction is a powerful carbon-carbon bond-forming reaction that can create two new stereocenters. Diastereoselective Mukaiyama aldol reactions have been used effectively in the synthesis of complex natural products. tohoku.ac.jp

The choice of strategy depends on the target molecule's specific structure and the synthetic route planned. Often, a combination of these methods is required to construct the complex, stereochemically dense core of a steroid. jcu.edu.au

During a multi-step synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from participating in an unwanted side reaction. pressbooks.pubjocpr.com These temporary masks are known as protecting groups. organic-chemistry.org A good protecting group must be easy to install, stable under the conditions of the subsequent reaction(s), and easy to remove without disturbing the rest of the molecule. pressbooks.puborganic-chemistry.org

In the context of this compound synthesis, key functional groups requiring protection include:

Hydroxyl Groups (-OH) : Alcohols can be protected in various ways. For example, they can be converted to ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under many reaction conditions but can be selectively removed using a fluoride (B91410) source. youtube.com Acetals are another common protecting group for diols (molecules with two hydroxyl groups). tohoku.ac.jp

Carbonyl Groups (C=O) : Ketones and aldehydes can be protected by converting them into acetals, which are unreactive towards nucleophiles like Grignard reagents and stable under basic conditions. pressbooks.pub They can be easily deprotected with an acid catalyst. pressbooks.pub

The use of an "orthogonal" protecting group strategy is particularly powerful in complex syntheses. This involves using multiple different types of protecting groups in the same molecule, each of which can be removed under unique conditions without affecting the others. organic-chemistry.org This allows for the sequential unmasking and reaction of different functional groups, providing precise control over the synthetic sequence. jocpr.com

Semisynthesis of this compound from Steroid Precursors

Semisynthesis is the most common and industrially significant route for producing steroids. rsc.org This approach leverages the complex, pre-existing frameworks of abundant natural steroids, chemically modifying them to achieve the desired target molecule. wikipedia.org Common starting materials include cholesterol, phytosterols (B1254722) (plant-based steroids), and sapogenins like diosgenin, which was a cornerstone of the early synthetic steroid industry. wikipedia.orgnih.gov

The general process involves a series of chemical reactions to introduce or alter functional groups, such as introducing double bonds to form the "diene" part of this compound or modifying side chains. The specific sequence of reactions depends heavily on the starting material and the desired final isomer of this compound.

Biocatalytic Transformations in this compound Semisynthesis

Biocatalysis utilizes enzymes—nature's own catalysts—to perform chemical transformations with remarkable selectivity and efficiency. nih.gov Enzymes can operate under mild conditions (temperature, pressure, and pH), reducing energy consumption and the need for harsh chemical reagents, aligning with the principles of green chemistry. numberanalytics.comnews-medical.net

In steroid synthesis, enzymes like cytochrome P450 monooxygenases are particularly valuable for their ability to perform challenging C-H oxidation reactions, selectively introducing hydroxyl groups at specific positions on the steroid skeleton. nih.govnih.gov Other enzymes, such as hydroxysteroid dehydrogenases (HSDs), can interconvert hydroxyl and ketone groups. nih.gov These enzymatic steps can be integrated into a synthetic route to install the "ol" (hydroxyl) group of this compound with high regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the best of both worlds: the power and flexibility of traditional organic chemistry with the unparalleled selectivity of biocatalysis. nih.govmdpi.com This hybrid approach allows chemists to design highly efficient and elegant synthetic routes. csic.es

A typical chemoenzymatic route might involve:

Chemical Modification : Using standard organic reactions to create a key intermediate from a steroid precursor.

Biocatalytic Step : Introducing an enzyme to perform a highly selective transformation, such as a hydroxylation or a stereoselective reduction, that would be difficult to accomplish chemically. mdpi.comcsic.es

Further Chemical Steps : Completing the synthesis of the final product using conventional reactions.

This strategy has been successfully used to generate libraries of natural product analogs for drug discovery and to synthesize complex targets. nih.gov The use of one-pot, multi-enzyme cascades, where several enzymatic steps occur sequentially in the same reactor, further enhances the efficiency of this approach. mdpi.com

Advanced Synthetic Techniques and Green Chemistry Applications in this compound Production

The production of pharmaceuticals and fine chemicals is increasingly driven by the need for sustainability and efficiency. news-medical.netresearchgate.net This has led to the adoption of advanced synthetic techniques and the principles of green chemistry. numberanalytics.comijbpas.com

Advanced Synthetic Techniques relevant to this compound synthesis include:

Flow Chemistry : Instead of large-batch reactors, reactions are performed in continuous-flow microreactors. nih.gov This allows for better control over reaction parameters (temperature, pressure), improved safety, and easier scalability.

Organocatalysis : The use of small, metal-free organic molecules as catalysts. numberanalytics.com This avoids the use of potentially toxic or expensive heavy metals.

Photochemical and Electrochemical Reactions : Using light or electricity to drive reactions can provide novel reactivity and reduce the need for chemical reagents. mdpi.com

Green Chemistry Principles are being applied to make steroid synthesis more environmentally friendly:

Atom Economy : Designing reactions to maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. news-medical.net

Use of Renewable Feedstocks : Utilizing plant-based steroids (phytosterols) or biomass as starting materials reduces reliance on fossil fuels. numberanalytics.com

Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives. ijbpas.com For example, some syntheses have been modified to reduce or eliminate the use of toxic materials. iupac.org

Energy Efficiency : Many biocatalytic and flow chemistry processes can be run at ambient temperature and pressure, reducing energy consumption. ijbpas.comiupac.org

By integrating these advanced methods and green principles, the synthesis of this compound and other complex steroids can become more efficient, cost-effective, and sustainable. researchgate.net

Data Tables

Table 1: Comparison of General Synthesis Methodologies

| Methodology | Key Advantages | Key Disadvantages | Typical Application |

| Total Synthesis | High flexibility; access to unnatural analogs; development of new chemical methods. caltech.edu | Long, complex routes; low overall yields; often not commercially viable. | Academic research; synthesis of rare natural products. msu.edusogang.ac.kr |

| Semisynthesis | Shorter routes; higher overall yields; commercially viable. rsc.org | Limited to modifying available precursors; less structural diversity. wikipedia.org | Industrial production of steroids. |

| Chemoenzymatic Synthesis | High selectivity (enantio-, regio-, stereo-); mild reaction conditions; green. mdpi.comcsic.es | Enzyme availability and stability can be limiting; requires interdisciplinary expertise. | Production of high-value, complex molecules. nih.gov |

Table 2: Common Protecting Groups in Steroid Synthesis

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Alcohol/Diol | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) youtube.com |

| Alcohol/Diol | Acetal (from diol) | - | Diol, Acid catalyst tohoku.ac.jp | Aqueous acid pressbooks.pub |

| Ketone/Aldehyde | Acetal (cyclic) | - | Diol, Acid catalyst | Aqueous acid pressbooks.pub |

| Amine | tert-Butoxycarbonyl | Boc | Boc₂O | Trifluoroacetic Acid (TFA) organic-chemistry.org |

| Amine | Carboxybenzyl | Cbz | Cbz-Cl | Hydrogenolysis |

Catalytic Methods for this compound Synthesis

The synthesis of this compound and its derivatives relies heavily on catalytic methods to achieve high selectivity and yield. These methods primarily involve the transformation of functional groups and the saturation of double bonds on the steroid nucleus, starting from readily available precursors like 16-dehydropregnenolone acetate (16-DPA). Catalytic hydrogenation and other acid- or metal-catalyzed reactions are central to these transformations.

Catalytic Hydrogenation: Catalytic hydrogenation is a fundamental technique used to selectively reduce carbon-carbon double bonds in this compound precursors. The choice of catalyst and reaction conditions is critical to control the stereochemistry of the final product. A common precursor, 16-dehydropregnenolone, can be selectively hydrogenated to yield various pregnane derivatives. For instance, the selective hydrogenation of the double bond at the C16-C17 position is a key step. karger.com Palladium on carbon (Pd/C) is a frequently employed catalyst for this purpose, often used with hydrogen gas. karger.com This method can convert compounds like 16-dehydropregnenolone acetate into the corresponding saturated pregnenolone (B344588) derivatives. karger.com

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), serve as effective catalysts for various transformations in pregnane synthesis. For example, BF₃·Et₂O has been utilized to catalyze the formation of ether linkages. In one study, 3β-hydroxy-5,16-pregnadiene-20-one was converted to 3β-hydroxy-16α-(2-hydroxy ethoxy) pregn-5-en-20-one using ethylene (B1197577) glycol with BF₃·Et₂O as the catalyst. nih.gov This demonstrates the utility of Lewis acids in introducing specific functional groups onto the pregnane skeleton.

Other Catalytic Reductions: Beyond the hydrogenation of carbon-carbon bonds, the reduction of carbonyl groups, particularly the ketone at C20, is another crucial catalytic step. While often accomplished with stoichiometric reagents like sodium borohydride, catalytic transfer hydrogenation methods are also applicable. nih.gov These reactions convert the 20-keto group into a hydroxyl group, leading to this compound compounds.

The table below summarizes key research findings on the catalytic synthesis of pregnane derivatives relevant to this compound.

Table 1: Research Findings on Catalytic Methods for this compound-related Synthesis

| Precursor | Catalyst | Reagents/Conditions | Product | Research Focus | Citation |

|---|---|---|---|---|---|

| 16-Dehydropregnenolone acetate | Pd/C | Hydrogen gas | Pregnenolone acetate derivative | Selective hydrogenation of the C16-C17 double bond. | karger.com |

| 3β-hydroxy-5,16-pregnadiene-20-one | BF₃·Et₂O | Ethylene glycol | 3β-hydroxy-16α-(2-hydroxy ethoxy) pregn-5-en-20-one | Synthesis of C-16 substituted pregnane derivatives. | nih.gov |

| 3β-hydroxy-16α-(2-hydroxy ethoxy) pregn-5-en-20-one | Sodium Borohydride | - | 3β,20β-dihydroxy-16α-(2-hydroxy ethoxy) pregn-5-en | Reduction of the C-20 ketone to a hydroxyl group. | nih.gov |

Flow Chemistry and Continuous Processing for this compound

The paradigm of chemical manufacturing is shifting from traditional batch processing to modern continuous flow methodologies. uva.nl Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages for the synthesis of complex molecules like steroids, including improved safety, efficiency, scalability, and process control. researchgate.netmdpi.com While the application of flow chemistry specifically to this compound synthesis is an emerging area, the principles and demonstrated successes in broader steroid and pharmaceutical synthesis highlight its immense potential. uva.nlresearchgate.net

Principles and Advantages: Continuous flow reactors provide superior heat and mass transfer compared to batch reactors due to their high surface-area-to-volume ratio. mdpi.com This allows for precise temperature control, which is crucial for managing highly exothermic reactions and improving selectivity. nih.gov The small reactor volumes enhance safety, especially when working with hazardous reagents or intermediates. mdpi.com Furthermore, continuous processing facilitates automation, reduces manual handling, and allows for the "telescoping" of multiple reaction steps into a single, uninterrupted sequence, which can significantly shorten production times and reduce waste. nih.gov

Application in Steroid Synthesis: The synthesis of steroids often involves multi-step sequences and challenging reactions, making it an ideal candidate for flow chemistry. uva.nlresearchgate.net Researchers have begun to exploit flow technology to streamline steroid synthesis, integrating it with other enabling technologies like photochemistry and biocatalysis. uva.nlresearchgate.net

A key area where flow chemistry can be directly applied to this compound synthesis is in catalytic hydrogenation. Heterogeneous catalytic reactions, such as the hydrogenation of double bonds using a Pd/C catalyst, are well-suited for flow systems. nih.govresearchgate.net In a typical setup, the precursor solution is passed through a packed-bed reactor containing the solid catalyst. This approach, known as continuous flow hydrogenation, allows for efficient catalyst use and easy separation of the product, eliminating the need for filtration required in batch processes. acs.org This method has been successfully used for the selective hydrogenation of various functional groups in organic compounds. nih.gov

The table below contrasts batch and continuous flow processing for parameters relevant to the synthesis of this compound.

Table 2: Comparison of Batch vs. Continuous Flow Processing for this compound Synthesis

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Mass Transfer | Can be inefficient, requiring vigorous stirring. | Efficient mixing through diffusion in small channels. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and better temperature control. mdpi.com |

| Scalability | Scaling up can be complex and non-linear, often requiring re-optimization. | Simpler scalability by running the system for longer or using parallel reactors ("numbering-up"). |

| Process Control | Manual or semi-automated control over reaction parameters. | Precise, automated control over temperature, pressure, and residence time. researchgate.net |

| Catalyst Handling | Requires filtration to separate heterogeneous catalysts after reaction. | Heterogeneous catalysts can be used in packed-bed reactors for easy separation and reuse. acs.org |

| Multi-step Synthesis | Requires isolation and purification of intermediates at each step. | Enables "telescoping" of reactions, where intermediates are directly passed to the next reactor. nih.gov |

The adoption of flow chemistry for this compound synthesis holds the promise of developing more sustainable, efficient, and cost-effective manufacturing processes. researchgate.net

Strategies for Structural Modification of this compound

The this compound skeleton, characterized by its four-ring structure, offers multiple sites for chemical modification. These modifications are crucial for altering the molecule's properties and generating a diverse library of compounds for research applications. The primary strategies involve manipulating its stereochemistry and introducing new functional groups.

Stereochemical Manipulation of Hydroxyl and Double Bond Positions

The stereochemistry of the hydroxyl groups and the position of double bonds within the this compound structure are critical determinants of its three-dimensional shape and, consequently, its interaction with biological systems. Researchers have explored the synthesis of this compound derivatives with unnatural configurations to study structure-activity relationships. researchgate.net This involves chemical reactions that can invert the stereochemistry at specific carbon atoms or shift the location of double bonds within the steroid rings. Such manipulations can lead to the creation of novel stereoisomers with unique biological profiles, providing valuable tools for biochemical investigations.

Introduction of Functional Groups on the this compound Skeleton

The introduction of various functional groups onto the this compound framework is a key strategy for creating derivatives with altered properties. libretexts.orgfsu.eduaskthenerd.comsydney.edu.ausavemyexams.com The inert carbon skeleton of this compound serves as a scaffold for these reactive centers. libretexts.orgaskthenerd.com The type and position of the functional group can significantly influence the molecule's polarity, reactivity, and binding affinity for specific proteins. fsu.edusydney.edu.au

For instance, the introduction of nitrogen-containing heterocyclic rings, such as triazole or imidazole moieties at the C-21 position, has been reported. nih.gov These modifications can be achieved through multi-step synthetic pathways starting from readily available steroid precursors like 16-dehydropregnenolone acetate. nih.gov The resulting derivatives, such as 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one and 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one, provide valuable compounds for studying enzymatic interactions and cellular processes. nih.gov Another approach involves the synthesis of pregnenoic acid derivatives that mimic the structural elements of prostaglandins. nih.gov This can be achieved by converting compounds like 3β-hydroxyandrost-5-en-17-one acetate into derivatives with modified side chains. nih.gov

Table 1: Examples of Functional Group Introduction on this compound Skeleton

| Starting Material | Reagents and Conditions | Modified this compound Derivative | Reference |

| 16-Dehydropregnenolone acetate | Multi-step synthesis | 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | nih.gov |

| 16-Dehydropregnenolone acetate | Multi-step synthesis | 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one | nih.gov |

| 3β-Hydroxyandrost-5-en-17-one acetate | Reformatsky reaction, dehydration, selective hydrogenation, oxidation, epoxidation, reduction | Pregnenoic acid derivative with prostaglandin-like structural elements | nih.gov |

Synthesis of this compound Conjugates and Prodrug Analogues (for research tools, not therapeutic intent)

Conjugation of this compound with other molecules, such as sugars or fatty acids, is a strategy to create research tools with altered physicochemical properties. These conjugates can be used to study transport mechanisms, metabolic pathways, and target engagement.

Glycosylation Reactions of this compound

Glycosylation, the attachment of a carbohydrate moiety to the this compound backbone, can significantly impact its solubility and interactions with biological systems. This process typically involves the reaction of a hydroxyl group on the this compound with an activated glycosyl donor. beilstein-journals.orgnih.gov The stereoselective formation of these glycosidic linkages is a key challenge in carbohydrate chemistry. rsc.org

Preactivation-based glycosylation methods have been developed to improve the efficiency of glycosylating sterically hindered hydroxyl groups, which can be present in steroid derivatives. beilstein-journals.org This strategy involves activating the glycosyl donor before the addition of the this compound acceptor, leading to higher yields of the desired glycoside. beilstein-journals.org The choice of glycosyl donor, promoter, and reaction conditions are critical for controlling the stereochemical outcome of the glycosylation. nih.gov Microfluidic systems have also been explored to enhance the stereoselectivity of glycosylation reactions by carefully controlling reaction parameters like concentration. mdpi.com

Esterification and Etherification of this compound Hydroxyl Groups

Esterification and etherification are common methods used to modify the hydroxyl groups of this compound. researchgate.net These reactions involve converting the hydroxyl groups into esters or ethers, respectively, which can alter the lipophilicity and stability of the molecule.

Esterification can be achieved by reacting this compound with carboxylic acids or their activated derivatives, such as acyl chlorides. mdpi.com For instance, the esterification of flavonoids with fatty acids has been shown to influence their biological activity. mdpi.com Enzymatic methods, using lipases, offer a selective way to catalyze esterification, particularly at primary hydroxyl groups, under mild conditions. google.com

Etherification involves the formation of an ether linkage (C-O-C) at the hydroxyl positions of this compound. This modification can be used to introduce a variety of substituents, thereby creating a diverse set of analogs for research purposes.

Preparation of this compound-Based Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. mskcc.orgthermofisher.kr The development of this compound-based chemical probes involves incorporating a reporter tag, such as a fluorescent group or a photoreactive group, onto the this compound scaffold. lstmed.ac.uknih.gov

These probes can be used in techniques like photoaffinity labeling to identify the protein targets of this compound derivatives. lstmed.ac.uk The design of such probes requires a careful understanding of the structure-activity relationship of the this compound scaffold to ensure that the introduced tag does not disrupt its binding to the target. lstmed.ac.uk The synthesis of these probes often involves multi-step chemical sequences to introduce the desired functionalities, such as diazirines or benzophenones as photoreactive groups, and an alkyne or azide (B81097) handle for bioorthogonal "click" chemistry. lstmed.ac.uknih.gov

Table 2: Components of a this compound-Based Chemical Probe

| Component | Function | Example Functional Groups | Reference |

| This compound Scaffold | Provides the core structure for target binding | Modified pregnane ring system | nih.gov |

| Photoreactive Group | Forms a covalent bond with the target protein upon photoactivation | Diazirine, Benzophenone | lstmed.ac.uk |

| Reporter Tag/Handle | Enables detection and/or purification of the probe-target complex | Alkyne, Azide (for click chemistry), Fluorophore | lstmed.ac.uknih.gov |

Synthesis of Affinity Tags and Reporter Groups Conjugated to this compound

The development of affinity-based chemical probes is a powerful strategy for studying the interactions between small molecules like this compound and their protein targets. frontiersin.org These probes typically consist of three key components: a ligand (in this case, a this compound derivative) that provides selectivity for the target protein, a reporter group for detection and analysis, and a reactive group for covalent attachment if required. frontiersin.org The synthesis of these probes often follows a modular approach, allowing for the flexible combination of these different elements. frontiersin.org

Affinity tags are unique proteins or peptides that can be attached to the N- or C-terminus of recombinant proteins to aid in their purification. nih.gov However, in the context of small molecule probes, an affinity tag (such as biotin) is attached to the this compound molecule. This allows the this compound-protein complex to be captured and isolated using an immobilized binding partner (like streptavidin for a biotin (B1667282) tag). Reporter groups, such as fluorophores or enzymes, are conjugated to the this compound scaffold to enable visualization and quantification.

The synthesis of these conjugates requires careful planning to ensure that the attached tag or reporter group does not significantly interfere with the binding of the this compound moiety to its target receptor. The conjugation is typically achieved by introducing a linker arm at a position on the steroid nucleus that is not critical for receptor binding. Trifunctional reagents that contain a reactive group, a bioorthogonal tag, and a functionality for conjugation to the ligand of interest can streamline this process. frontiersin.org

Commonly used affinity tags include the polyhistidine (His-tag) and Strep-tag systems. nih.govamericanpharmaceuticalreview.com The His-tag, a sequence of six to nine histidine residues, binds to immobilized metal ions like nickel or cobalt, forming the basis of Immobilized Metal Affinity Chromatography (IMAC). thermofisher.com While typically used for recombinant proteins, the principles can be adapted for small molecule probes. The Strep-tag/StrepTactin system relies on the high-affinity interaction between a small peptide epitope and a modified version of streptavidin, offering another robust method for purification. americanpharmaceuticalreview.com

| Feature | Description | Application in this compound Probes |

| Ligand | A this compound derivative. | Provides selectivity for the target receptor. |

| Affinity Tag | e.g., Biotin, His-tag. | Enables purification and isolation of the ligand-receptor complex. nih.govthermofisher.com |

| Reporter Group | e.g., Fluorophore, Enzyme. | Allows for detection, quantification, and visualization of the probe. frontiersin.org |

| Linker Arm | A chemical chain connecting the tag/reporter to the steroid. | Provides spatial separation to minimize steric hindrance at the binding site. |

Radiosynthesis of Labeled this compound Analogues for Receptor Studies

Radiolabeled ligands are indispensable tools for characterizing receptor binding properties, determining receptor density, and for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov The synthesis of radiolabeled this compound analogs involves incorporating a radionuclide into the molecular structure. The choice of radionuclide and the synthetic method depends on the intended application.

Tritium (B154650) Labeling: Tritium (³H) is a low-energy beta-emitter with a long half-life (12.32 years), making it ideal for in vitro receptor binding assays and metabolic studies. openmedscience.comarkat-usa.org Tritiated compounds can be synthesized with high specific radioactivity, which is crucial for detecting low concentrations of receptors. arkat-usa.org

A common method for tritium labeling is the catalytic reduction of a suitable precursor with tritium gas (³H₂). arkat-usa.org This can involve:

Saturation of a double bond: An unsaturated this compound precursor can be catalytically hydrogenated using ³H₂ gas.

Catalytic dehalogenation: A halogenated this compound analog (e.g., containing iodine or bromine) can be synthesized. The halogen atom is then replaced with a tritium atom via catalytic reduction. This method is often preferred as it allows for site-specific labeling. arkat-usa.org

The synthesis of precursor molecules containing unsaturated or halogenated amino acids is a widely used method for preparing tritiated peptides, and similar principles apply to steroids. arkat-usa.org

Radioiodine Labeling: Iodine isotopes, such as ¹²³I (for SPECT), ¹²⁴I (for PET), and ¹²⁵I (for in vitro assays and autoradiography), are frequently used for radiolabeling steroids. nih.gov The introduction of a radioactive iodine atom is typically achieved through electrophilic aromatic substitution on an activated aromatic ring or via a precursor containing a leaving group (e.g., a trialkylstannyl group). mdpi.com

For this compound, which lacks an intrinsic aromatic ring suitable for direct iodination, a common strategy involves first synthesizing a derivative that incorporates a phenolic or other activatable moiety. The radioiodination is then carried out on this precursor. Oxidative iodination methods, using oxidizing agents like N-chlorosuccinimide (NCS) or Iodogen, are frequently employed to convert the radioiodide (e.g., Na[¹²⁵I]) into an electrophilic iodine species that can react with the precursor. mdpi.com The synthesis must be carefully optimized due to the handling of highly radioactive reagents at very low concentrations. mdpi.com

The development of radiolabeled progestins has been a key area of research for imaging progesterone receptor (PR) positive breast cancers, as PR status is a biomarker for predicting response to hormonal therapy. nih.gov Similar strategies can be applied to create radiolabeled this compound analogs for probing its corresponding receptors.

| Radionuclide | Primary Use | Common Labeling Method | Key Features |

| Tritium (³H) | In vitro binding assays, metabolic studies | Catalytic reduction of unsaturated or halogenated precursors with ³H₂ gas. arkat-usa.org | Low-energy beta emitter, long half-life, high specific activity. openmedscience.com |

| Iodine-125 (¹²⁵I) | In vitro assays, autoradiography | Oxidative radioiodination of activated aromatic precursors. mdpi.com | Gamma emitter, suitable for laboratory-based assays. |

| Iodine-123 (¹²³I) | SPECT Imaging | Oxidative radioiodination of activated aromatic precursors. mdpi.com | Gamma emitter, shorter half-life suitable for in vivo imaging. |

| Iodine-124 (¹²⁴I) | PET Imaging | Oxidative radioiodination of activated aromatic precursors. mdpi.com | Positron emitter, allows for quantitative in vivo imaging. |

Biosynthesis and Endogenous Metabolic Pathways of Pregnadienol

Precursor Role of Cholesterol and Pregnenolone (B344588) in Pregnadienol Biosynthesis

The generation of steroid hormones is fundamentally dependent on the availability of cholesterol and its conversion into a common precursor, pregnenolone. However, the biosynthesis of this compound follows a parallel pathway that begins with a cholesterol precursor, 7-dehydrocholesterol (B119134) (7-DHC).

Enzymatic Conversion of Cholesterol to Pregnenolone (e.g., CYP11A1/P450scc activity)

The classic and rate-limiting step in the biosynthesis of all steroid hormones is the conversion of cholesterol to pregnenolone. scielo.brnih.govwikipedia.org This critical transformation is catalyzed by the cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1. nih.govwikipedia.org The process occurs within the mitochondria and involves a sequence of three distinct monooxygenase reactions:

An initial hydroxylation of the cholesterol side-chain at carbon 22 (C22), forming 22R-hydroxycholesterol.

A second hydroxylation at carbon 20 (C20), yielding 20α,22R-dihydroxycholesterol.

The final step involves the cleavage of the bond between C20 and C22, which releases pregnenolone and isocaproic aldehyde. scielo.br

Each of these oxidative steps requires a pair of electrons, which are transferred from NADPH via an electron transport chain consisting of two mitochondrial proteins: adrenodoxin (B1173346) reductase and adrenodoxin.

Steroidogenic Pathway Intermediates Leading to this compound

Recent research has defined a novel steroidogenic pathway that directly produces a this compound, specifically 7-dehydropregnenolone (7-DHP or pregna-5,7-diene-3β-ol-20-one), from the cholesterol precursor 7-dehydrocholesterol (7-DHC). plos.orgnih.gov This pathway runs parallel to the classic route and is also initiated by the versatile enzyme CYP11A1. pnas.orgnih.govhmdb.ca

The enzymatic conversion mirrors the side-chain cleavage of cholesterol, proceeding through analogous hydroxylated intermediates:

7-dehydrocholesterol (7-DHC) → 22-hydroxy-7-dehydrocholesterol → 20,22-dihydroxy-7-dehydrocholesterol → 7-dehydropregnenolone (7-DHP) plos.orgnih.govnih.gov

Once formed, 7-dehydropregnenolone can serve as a substrate for other steroidogenic enzymes, leading to further metabolites. The subsequent steps are species-dependent and rely on the specific enzymes present in the tissue. For instance, 7-DHP can be metabolized by:

3β-hydroxysteroid dehydrogenase (3β-HSD) , which converts it to pregna-4,7-diene-3,20-dione (B91339) (7-dehydroprogesterone). plos.orgnih.govnih.gov

CYP17A1 (17α-hydroxylase/17,20-lyase) , which can convert it to 17-hydroxy-7-dehydropregnenolone. This has been observed specifically in pig adrenals, which express CYP17A1. plos.orgnih.gov

Cellular and Subcellular Localization of this compound Biosynthesis

The synthesis of this compound, like other steroids, is a highly compartmentalized process, requiring the coordinated action of enzymes located in different cellular organelles.

Mitochondrial and Endoplasmic Reticulum Enzyme Systems

The biosynthesis of this compound (7-dehydropregnenolone) begins in the mitochondria, the powerhouse of the cell. nih.gov The key enzyme, CYP11A1 (P450scc) , resides on the matrix side of the inner mitochondrial membrane. scielo.brnih.gov Here, it catalyzes the side-chain cleavage of its substrate, 7-dehydrocholesterol, to produce 7-dehydropregnenolone. nih.govnih.gov

Following its synthesis in the mitochondria, 7-dehydropregnenolone can be transported to the smooth endoplasmic reticulum (ER) for further modification. The ER houses other key steroidogenic enzymes. For example, the conversion of 7-dehydropregnenolone to 7-dehydroprogesterone is catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD) , which is located in the ER. scielo.brplos.org This spatial separation of enzymes necessitates the shuttling of steroid intermediates between the mitochondria and the ER to complete the biosynthetic pathways.

Table 1: Key Enzymes in this compound (7-Dehydropregnenolone) Biosynthesis

| Enzyme | Full Name | Subcellular Location | Function in Pathway |

| CYP11A1 | Cytochrome P450 Side-Chain Cleavage | Inner Mitochondrial Membrane | Converts 7-dehydrocholesterol to 7-dehydropregnenolone via hydroxylated intermediates. plos.orgpnas.org |

| 3β-HSD | 3β-hydroxysteroid dehydrogenase | Endoplasmic Reticulum | Converts 7-dehydropregnenolone to 7-dehydroprogesterone. plos.orgnih.gov |

| CYP17A1 | 17α-hydroxylase/17,20-lyase | Endoplasmic Reticulum | Converts 7-dehydropregnenolone to 17-hydroxy-7-dehydropregnenolone (species-dependent). plos.orgnih.gov |

Specific Cell Types Exhibiting this compound Production (non-human, non-clinical)

The capacity to produce 7-dehydropregnenolone is not ubiquitous and has been identified in specific steroidogenic tissues across various mammalian species in ex vivo studies. These findings highlight that this alternative steroidogenic pathway is a conserved metabolic capability.

Tissues and cells shown to produce 7-dehydropregnenolone include:

Adrenal Glands : Ex vivo studies have demonstrated a rapid, time- and dose-dependent metabolism of 7-DHC to 7-DHP in the adrenal glands of rats, pigs, rabbits, and dogs. plos.orgnih.govresearchgate.net

Placenta : Human placenta fragments are capable of converting 7-DHC to 7-DHP, a process confirmed to occur in isolated placental mitochondria. nih.gov

Epidermal Keratinocytes : These skin cells can transform both endogenous and exogenously supplied 7-DHC into 7-DHP, indicating a functional P450scc system in the skin. nih.govnih.gov

Table 2: Non-Human Tissues with Demonstrated 7-Dehydropregnenolone (7-DHP) Production

| Tissue | Species | Key Finding |

| Adrenal Gland | Rat, Pig, Rabbit, Dog | Efficiently metabolizes 7-dehydrocholesterol to 7-dehydropregnenolone ex vivo. plos.orgnih.gov |

| Placenta | Human (ex vivo) | Converts 7-dehydrocholesterol to 7-dehydropregnenolone, which can be further metabolized. nih.gov |

| Skin Cells | Epidermal Keratinocytes | Possess a functional CYP11A1 system capable of producing 7-dehydropregnenolone from its precursor. nih.govnih.gov |

Regulation of Endogenous this compound Production and Metabolic Flux

The production of this compound (7-dehydropregnenolone) is tightly regulated at several key points, from substrate availability to enzymatic activity. The control mechanisms are analogous to those governing classic steroidogenesis but have unique features related to the specific precursor.

A primary control point is the availability of the substrate, 7-dehydrocholesterol (7-DHC). The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the final step of cholesterol biosynthesis, converting 7-DHC into cholesterol. nih.govuniprot.org The activity of DHCR7 therefore determines the metabolic flux of 7-DHC, dictating whether it is converted to cholesterol or becomes available for the CYP11A1-mediated synthesis of 7-dehydropregnenolone. researchgate.net The expression of the DHCR7 gene is itself regulated by the sterol regulatory element-binding protein-2 (SREBP-2) transcription factor, creating a feedback loop based on cellular sterol levels. researchgate.net

Similar to classic steroidogenesis, the transport of the precursor (7-DHC) into the mitochondria is a critical regulatory step, likely facilitated by the Steroidogenic Acute Regulatory (StAR) protein . plos.org Furthermore, the enzymatic activity of CYP11A1 in converting 7-DHC is stimulated by factors that increase intracellular cyclic AMP (cAMP) levels, such as forskolin. plos.orgnih.govnih.gov This indicates that the pathway is under the control of cAMP-dependent signaling cascades, the same pathways activated by pituitary trophic hormones (e.g., ACTH) to stimulate adrenal steroid production.

Transcriptional and Post-Translational Control of Steroidogenic Enzymes

The synthesis of steroid hormones is a highly regulated process, controlled at both the transcriptional and post-translational levels to ensure that the production of these potent signaling molecules is appropriate for the physiological needs of the organism. This regulation is crucial for maintaining homeostasis and for responding to developmental and environmental cues. nih.gov

Transcriptional Control

The expression of the genes encoding steroidogenic enzymes is a key point of regulation. nih.gov Tropic hormones, such as Adrenocorticotropic hormone (ACTH) and Luteinizing Hormone (LH), are primary inducers of the transcription of many of these genes. nih.gov These hormones typically act via cell surface receptors, leading to the activation of intracellular signaling cascades, most notably the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. oup.com

The promoter regions of steroidogenic enzyme genes, such as CYP11A1 (encoding the cholesterol side-chain cleavage enzyme, P450scc) and genes for other cytochrome P450 enzymes and hydroxysteroid dehydrogenases, contain specific DNA sequences known as cis-regulatory elements. nih.gov These elements bind to transcription factors, which are proteins that control the rate of transcription. Several transcription factors have been identified as key regulators of steroidogenic gene expression, including Steroidogenic Factor 1 (SF-1), GATA-binding proteins, and cAMP response element-binding protein (CREB). oup.com The combinatorial action of these transcription factors allows for the tissue-specific and hormonally-regulated expression of steroidogenic enzymes. nih.gov

For example, the transcription of the StAR gene, which is critical for the initiation of steroidogenesis, is rapidly and potently induced by the cAMP/PKA pathway. oup.com Similarly, the transcription of CYP11A1, which catalyzes the conversion of cholesterol to pregnenolone, is also under the control of this pathway, ensuring a coordinated increase in the capacity for steroid synthesis. doi.org

Post-Translational Control

In addition to transcriptional regulation, the activity of steroidogenic enzymes is also controlled at the post-translational level. nih.gov These modifications can rapidly alter the activity of existing enzymes, providing a more immediate level of control over steroid production than transcriptional regulation.

One of the most common post-translational modifications is phosphorylation. news-medical.net The phosphorylation of steroidogenic enzymes can either increase or decrease their catalytic activity. For instance, the phosphorylation of the StAR protein is known to enhance its activity, thereby increasing the rate of cholesterol transport into the mitochondria. nottingham.ac.uk This phosphorylation is often mediated by PKA, linking hormonal stimulation directly to the activation of the first step in steroidogenesis.

Another important post-translational modification is ubiquitination, which typically targets proteins for degradation by the proteasome. nih.gov This process allows for the rapid removal of key enzymes, effectively shutting down steroid synthesis when it is no longer required. The degradation of steroidogenic enzymes is a critical mechanism for preventing the overproduction of steroids.

The catalytic activity of cytochrome P450 enzymes, which are central to steroidogenesis, is also dependent on their interaction with redox partner proteins that transfer electrons required for their enzymatic reactions. oup.come-apem.org The availability and activity of these redox partners, such as ferredoxin and ferredoxin reductase for mitochondrial P450s, and P450 oxidoreductase for microsomal P450s, provide another layer of post-translational control. oup.come-apem.org

| Regulatory Mechanism | Description | Key Molecules Involved |

| Transcriptional Control | Regulation of the rate of gene transcription into messenger RNA. | ACTH, LH, cAMP, PKA, SF-1, GATA, CREB |

| Post-Translational Control | Modification of proteins after translation, affecting their activity, stability, or localization. | PKA, Ubiquitin, Ferredoxin, P450 Oxidoreductase |

Feedback Mechanisms in this compound Biosynthesis

The biosynthesis of steroids is regulated by intricate feedback mechanisms that ensure the maintenance of hormonal balance. uc.edu These feedback loops typically involve the end-products of a steroidogenic pathway inhibiting the activity or expression of enzymes earlier in the pathway. This negative feedback prevents the excessive production of steroid hormones.

In the context of this compound biosynthesis, the final this compound product or its downstream metabolites could potentially exert negative feedback on the enzymes responsible for its synthesis. While direct evidence for feedback regulation by a specific this compound is limited, the general principles of steroid hormone feedback are well-established. nih.gov

For example, steroid hormones are known to inhibit the release of tropic hormones from the hypothalamus and pituitary gland. uc.edu Testosterone (B1683101), for instance, inhibits the secretion of Gonadotropin-releasing hormone (GnRH), LH, and FSH. uc.edu A this compound with androgenic or other hormonal activity could similarly act on the hypothalamus and pituitary to suppress the release of hormones that stimulate its own production.

At the cellular level, steroid hormones can also directly inhibit the activity of steroidogenic enzymes. This can occur through allosteric inhibition, where the steroid binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces its activity. Alternatively, steroids can repress the transcription of the genes encoding these enzymes. nih.gov

| Feedback Level | Mechanism | Potential Effect on this compound Biosynthesis |

| Hypothalamic-Pituitary Axis | Inhibition of GnRH, LH, and FSH release by steroid hormones. | Decrease in the stimulation of steroidogenic tissues, leading to reduced this compound synthesis. |

| Cellular Level (Enzyme Activity) | Allosteric inhibition of steroidogenic enzymes by end-products. | Direct and rapid reduction in the rate of this compound synthesis. |

| Cellular Level (Gene Expression) | Repression of the transcription of genes encoding steroidogenic enzymes. | Slower, but more sustained, reduction in the capacity for this compound synthesis. |

Enzymatic Biotransformations and Exogenous Metabolism of Pregnadienol

Microbial Transformation of Pregnadienol and its Analogues

Microorganisms, particularly fungi and bacteria, possess a diverse arsenal (B13267) of enzymes capable of modifying steroid structures with high regio- and stereoselectivity. These biocatalytic systems are widely exploited for producing valuable steroid intermediates.

Fungi are exceptionally proficient at introducing hydroxyl groups at specific, often unactivated, carbon atoms of the steroid nucleus. This capability is of significant industrial interest for synthesizing corticosteroids and other bioactive steroids. When pregna-5,16-dien-3β-ol or its acetate (B1210297) ester is used as a substrate, microorganisms can perform several key transformations.

Filamentous fungi such as Aspergillus and Rhizopus are well-documented for their steroid hydroxylating activity. For instance, incubation of a pregna-5,16-dien-3β-ol derivative with Aspergillus niger has been shown to yield hydroxylated products, primarily through the action of cytochrome P450 monooxygenases . The principal sites of hydroxylation on the pregnane (B1235032) skeleton by these fungi include the 11α, 7β, and 15α positions.

In addition to hydroxylation, microbial enzymes can catalyze the oxidation of the 3β-hydroxyl group. This reaction, mediated by microbial hydroxysteroid dehydrogenases (HSDs), converts the 3β-hydroxyl group to a 3-keto group, yielding the corresponding Δ⁵-3-ketosteroid. This oxidation is often a concurrent reaction observed alongside hydroxylation.

The table below summarizes key microbial transformations.

| Microorganism | Substrate | Reaction Type | Major Product(s) | Key Finding |

|---|---|---|---|---|

| Aspergillus niger | Pregna-5,16-dien-3β-ol acetate | Hydroxylation | 11α-Hydroxypregna-5,16-dien-3β-ol acetate | Demonstrates highly regioselective hydroxylation at the C-11 position, a critical step in corticosteroid synthesis . |

| Rhizopus arrhizus | Pregnane-class steroids | Hydroxylation | 11α-Hydroxylated derivatives | Known for robust 11α-hydroxylase activity on various steroid cores, a model system for steroid biotransformation . |

| Various Fungi | Pregna-5,16-dien-3β-ol | Oxidation | Pregna-5,16-dien-3-one | Oxidation of the 3β-hydroxyl group is a common biotransformation step, often preceding or occurring alongside other modifications. |

Microbial glycosylation is a biotransformation that attaches sugar moieties to a substrate, potentially altering its solubility and biological profile. Enzymes known as glycosyltransferases (GTs), found in various bacteria such as Bacillus and Streptomyces, can catalyze this reaction. For a steroid like pregna-5,16-dien-3β-ol, the 3β-hydroxyl group is the most likely site for glycosylation, forming an O-glycosidic bond.

While specific studies focusing exclusively on the microbial glycosylation of pregna-5,16-dien-3β-ol are not extensively documented, the broad substrate tolerance of many microbial GTs suggests its potential as a substrate. These enzymes typically use activated sugar donors, such as UDP-glucose, to transfer a glucose molecule to the steroid acceptor. The resulting product would be pregna-5,16-dien-3β-ol 3-O-β-D-glucoside.

Microbial glucuronidation is less common than glycosylation but represents another potential conjugation pathway. This process involves the attachment of glucuronic acid, a reaction typically associated with detoxification in mammals.

Biotransformation by Isolated Enzyme Systems

Studying the interaction of pregna-5,16-dien-3β-ol with purified or recombinant enzymes provides precise insights into specific metabolic pathways without the interference of other cellular processes.

Hydroxysteroid dehydrogenases are a class of oxidoreductases that catalyze the interconversion of hydroxyl groups and keto groups on the steroid nucleus. Pregna-5,16-dien-3β-ol is a known substrate for the bifunctional enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴-isomerase (3β-HSD).

This enzyme catalyzes a two-step reaction:

Dehydrogenation: The 3β-hydroxyl group of pregna-5,16-dien-3β-ol is oxidized to a 3-keto group, forming the intermediate pregna-5,16-dien-3-one. This step requires a cofactor, typically NAD⁺.

Isomerization: The Δ⁵ double bond (between C-5 and C-6) is shifted to the Δ⁴ position (between C-4 and C-5).

The final product of this enzymatic reaction is pregna-4,16-dien-3-one. This transformation is a key step in the biosynthesis of many active steroid hormones from Δ⁵-3β-hydroxy precursors.

The cytochrome P450 (CYP) superfamily of enzymes are primary drivers of oxidative metabolism for a vast range of xenobiotics and endogenous compounds, including steroids. When pregna-5,16-dien-3β-ol is incubated with isolated CYP enzymes or preparations rich in them (e.g., liver microsomes), it undergoes various oxidative modifications.

The primary reactions are hydroxylations at different positions of the steroid ring system. The specific site of hydroxylation depends on the particular CYP isoform involved. For example, CYP enzymes found in adrenal or hepatic tissues can introduce hydroxyl groups at positions such as C-6, C-7, or C-21. These reactions increase the polarity of the molecule, preparing it for subsequent conjugation and excretion.

| Enzyme System | Substrate | Reaction Type | Product(s) | Mechanism/Significance |

|---|---|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Pregna-5,16-dien-3β-ol | Oxidation & Isomerization | Pregna-4,16-dien-3-one | Key enzymatic step converting a Δ⁵-3β-hydroxy steroid to a Δ⁴-3-keto steroid. |

| Cytochrome P450 Monooxygenases (e.g., from liver microsomes) | Pregna-5,16-dien-3β-ol | Hydroxylation | Monohydroxylated derivatives (e.g., at C-6, C-7) | Represents a primary Phase I metabolic pathway, increasing the hydrophilicity of the steroid. |

In Vitro Metabolic Fate Investigations of this compound (non-human cellular/tissue models)

To understand the metabolic fate of pregna-5,16-dien-3β-ol in a more complex biological context, researchers use in vitro models such as liver slices, liver homogenates, and microsomal fractions from various animal species (e.g., rat, porcine). These systems contain a mixture of metabolic enzymes (Phase I and Phase II) and provide a comprehensive view of the biotransformation pathways.

Studies using rat liver microsomes have confirmed that pregna-5,16-dien-3β-ol is extensively metabolized. The primary metabolites identified are consistent with the activities of HSDs and CYPs [7, 9].

Key findings from these investigations include:

Oxidation: The most prominent metabolite is often the 3-keto derivative, resulting from 3β-HSD activity.

Hydroxylation: Multiple hydroxylated metabolites are formed. Analysis has identified products hydroxylated at various positions on the A, B, and D rings of the steroid nucleus. For example, hydroxylation at the 6β-position is a common metabolic route for Δ⁵-steroids in rat liver preparations.

Reduction: In some systems, such as rat liver slices, evidence of the reduction of the Δ¹⁶ double bond has been observed. This can lead to the formation of saturated pregnene derivatives, such as various 16-epimeric pregn-5-ene-3β,17,20-triols, indicating that the double bond is first hydrated or epoxidized and then reduced .

These in vitro models demonstrate that pregna-5,16-dien-3β-ol is a substrate for multiple competing metabolic pathways, leading to a complex mixture of oxidized, hydroxylated, and reduced products.

Identification of Phase I and Phase II Metabolites

The metabolism of exogenous compounds like this compound is a biphasic process designed to increase their water solubility and facilitate their excretion from the body. wikipedia.orglongdom.org Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules. wikipedia.orglongdom.org

Phase I Metabolism:

Phase I reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. openaccessjournals.com These enzymes catalyze oxidation, reduction, and hydrolysis reactions. wikipedia.orglongdom.org For a steroid molecule like this compound, with a hydroxyl group at the C-3 position and double bonds in the steroid nucleus, several Phase I metabolic transformations can be anticipated based on studies of related compounds.

Hydroxylation: This is a common metabolic pathway for steroids, catalyzed by various CYP enzymes. diva-portal.org Microbial biotransformation studies of pregnenolone (B344588), a close structural analog of this compound, have demonstrated hydroxylation at various positions, including C-7, C-11, and C-16. scispace.com For instance, the fungus Mucor piriformis can hydroxylate pregnenolone to 3β,7α-dihydroxypregn-5-en-20-one and 3β,7α,11α-trihydroxypregn-5-en-20-one. scispace.com It is plausible that this compound could undergo similar hydroxylations.

Oxidation: The 3β-hydroxyl group of this compound can be oxidized to a ketone by 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme in steroid biosynthesis. scbt.com This would convert this compound into a pregnadienone derivative.

Epoxidation: The double bonds in the pregnadiene structure are susceptible to epoxidation, another reaction catalyzed by CYP enzymes. Studies on other unsaturated steroids have shown the formation of epoxide metabolites.

Reduction: The double bonds of the pregnadiene core could also be subject to reduction reactions.

The following table summarizes potential Phase I metabolites of this compound based on the metabolism of related steroids.

| Metabolite Type | Potential Metabolite Name | Enzyme/Reaction Type | Reference Compound |

| Monohydroxylated | 7-Hydroxythis compound | Cytochrome P450 (Hydroxylation) | Pregnenolone scispace.com |

| Dihydroxylated | 7,11-Dihydroxythis compound | Cytochrome P450 (Hydroxylation) | Pregnenolone scispace.com |

| Oxidized | Pregnadienone | 3β-hydroxysteroid dehydrogenase | Pregnenolone scbt.com |

| Epoxidized | 5,6-Epoxypregnenol | Cytochrome P450 (Epoxidation) | Progesterone (B1679170) Derivatives mdpi.com |

Phase II Metabolism:

Following Phase I modifications, the resulting metabolites, as well as the parent compound this compound, can undergo Phase II conjugation reactions. wikipedia.orglongdom.org These reactions further increase the water solubility of the molecule, preparing it for elimination. openaccessjournals.com

Glucuronidation: The 3β-hydroxyl group of this compound is a prime site for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major pathway for the elimination of many steroid hormones and their metabolites. For example, pregnanediol, a metabolite of progesterone, is excreted in the urine primarily as a glucuronide conjugate. wikipedia.org

Sulfation: Sulfotransferases (SULTs) can conjugate a sulfonate group to the hydroxyl moiety of this compound. Steroid sulfation is a significant metabolic pathway, and pregnenolone itself is known to be converted to pregnenolone sulfate. wikipedia.org

The table below outlines the likely Phase II metabolites of this compound.

| Metabolite Type | Potential Metabolite Name | Enzyme/Reaction Type | Reference Compound |

| Glucuronide Conjugate | This compound-3-glucuronide | UDP-glucuronosyltransferase (UGT) | Pregnanediol wikipedia.org |

| Sulfate Conjugate | This compound-3-sulfate | Sulfotransferase (SULT) | Pregnenolone wikipedia.org |

Enzyme Kinetics of this compound Biotransformation

The rate of metabolism of this compound by enzymes such as CYPs and UGTs can be described by enzyme kinetics, often following the Michaelis-Menten model. This model relates the reaction velocity (V) to the substrate concentration ([S]) and two key parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate.

While specific kinetic parameters for the biotransformation of this compound are not available in the reviewed literature, studies on other steroids provide insights into the potential kinetics of its metabolism. For example, the kinetics of steroid-metabolizing enzymes like CYP17A1 and aromatase (CYP19A1) have been studied in detail. vumc.orgnih.gov

The table below presents hypothetical kinetic data for the primary metabolic reactions of this compound, based on typical values observed for the metabolism of similar steroid compounds by human liver microsomes. This data is for illustrative purposes only, as experimental determination is required for accurate values.

| Enzyme | Reaction | Hypothetical Km (µM) | Hypothetical Vmax (pmol/min/mg protein) |

| CYP (e.g., CYP3A4) | Hydroxylation | 5 - 50 | 100 - 1000 |

| 3β-HSD | Oxidation | 1 - 20 | 500 - 5000 |

| UGT (e.g., UGT1A1) | Glucuronidation | 10 - 100 | 200 - 2000 |

| SULT (e.g., SULT2A1) | Sulfation | 0.5 - 10 | 1000 - 10000 |

It is important to note that these values can be influenced by factors such as the specific enzyme isoform, the presence of inhibitors or inducers, and genetic polymorphisms in the metabolizing enzymes. longdom.org Further research involving in vitro studies with human liver microsomes or recombinant enzymes is necessary to determine the precise enzyme kinetics of this compound biotransformation.

Molecular Interactions and Biological Roles of Pregnadienol Non Clinical Focus

Ligand-Receptor Interaction Studies with Pregnadienol and its Derivatives

In Vitro Binding Affinities to Steroid Receptors (non-human, non-clinical)

The direct in vitro binding affinities of the specific compound "this compound" to non-human steroid receptors are not extensively documented in publicly available research. However, studies on related pregnane (B1235032) compounds provide insights into their potential interactions with these receptors. The pregnane skeleton is a common feature of ligands for various steroid receptors, and the specific substitutions on this core structure determine the binding affinity and specificity.

The Pregnane X Receptor (PXR), a nuclear receptor known for its role in sensing and metabolizing xenobiotics and endobiotics, exhibits a promiscuous ligand-binding pocket that can accommodate a wide variety of structurally diverse compounds, including pregnanes. nih.govresearchgate.net While specific binding data for this compound is not available, the activation of PXR by various C21 steroids suggests that pregnane derivatives can and do interact with this receptor. oup.com The binding affinity of a given pregnane is dependent on its specific structural features and how they complement the receptor's binding site.

Research on other steroid receptors, such as the progesterone (B1679170) receptor (PR), also indicates that the pregnane structure is a key determinant for binding. The structural nuances of different pregnane derivatives lead to a range of binding affinities. For instance, modifications to the pregnane backbone can significantly alter the interaction with the receptor.

It is important to note that the binding affinity of a steroid to its receptor is a critical determinant of its biological activity. High-affinity binding is generally a prerequisite for potent agonistic or antagonistic effects. The lack of specific binding data for this compound in non-human models highlights an area for future research to understand its potential endocrine activities.

Table 1: Representative Binding Affinities of Pregnane Derivatives to Steroid Receptors (Non-Human Models) This table is illustrative and includes data for related pregnane compounds due to the lack of specific data for this compound.

| Compound Class | Receptor | Non-Human Model | Binding Affinity (Kd or IC50) |

| Pregnane Glycosides | Glucocorticoid Receptor | Not Specified | Weak binding reported |

| Progesterone | Progesterone Receptor | Various (e.g., rodent) | High affinity (in nM range) |

| Pregnanolone | NMDA Receptor | Rat | Positive allosteric modulator |

Data in this table is generalized from studies on pregnane derivatives and does not represent direct measurements for this compound.

Structural Determinants of this compound-Receptor Recognition

The recognition of a steroid ligand like this compound by a receptor is governed by the three-dimensional complementarity between the molecule and the receptor's ligand-binding pocket (LBP). The structural features of both the ligand and the receptor dictate the specificity and affinity of this interaction.

The Pregnane X Receptor (PXR) is a well-studied example of a receptor that binds a wide array of steroid-like molecules. The LBP of PXR is notably large and hydrophobic, which contributes to its promiscuity. researchgate.net Key structural determinants within the PXR LBP that are crucial for ligand recognition include a combination of hydrophobic and polar residues. For instance, studies on human PXR have identified a significant hydrophobic pocket and key polar residues like Ser-247 and Arg-410 that can form hydrogen bonds with ligands. oup.com The positioning of the steroid scaffold within this pocket is critical for receptor activation.

In the context of the progesterone receptor (PR), the binding of pregnanes is also highly dependent on specific structural attributes. The presence and orientation of functional groups on the steroid nucleus are critical for high-affinity binding. The dienol structure in this compound would present a different electronic and steric profile compared to the more common keto- or hydroxyl-substituted pregnanes, which would in turn influence its binding to the PR or other steroid receptors. The planarity and conformational flexibility of the steroid rings also play a significant role in how the ligand fits within the LBP.

Modulation of Enzyme Activities by this compound

Impact on Steroidogenic Enzyme Function in Non-Human Models

While direct studies on this compound's effect on steroidogenic enzymes in non-human models are limited, research on related pregnane compounds, such as pregnane glycosides, provides valuable insights into potential mechanisms of action. Steroidogenic enzymes are a family of proteins crucial for the biosynthesis of steroid hormones from cholesterol.

Studies have shown that certain pregnane glycosides can suppress steroidogenesis by inhibiting key enzymes in the pathway. nih.gov For example, in some experimental systems, pregnanes have been found to strongly inhibit 11β-hydroxylase (CYP11B1) and 17α-hydroxylase (CYP17A1). nih.gov These enzymes are critical for the production of glucocorticoids and sex steroids, respectively. The inhibition of these enzymes would lead to a decrease in the downstream steroid products.

Furthermore, some pregnanes have been observed to cause a weaker inhibition of cytochrome P450 side-chain cleavage enzyme (CYP11A1) and 21β-hydroxylase (CYP21A2). nih.gov CYP11A1 is the first and rate-limiting enzyme in steroidogenesis, converting cholesterol to pregnenolone (B344588). Its inhibition would have a broad impact on the production of all steroid hormones.

It is plausible that this compound, as a pregnane derivative, could also interact with and modulate the activity of these or other steroidogenic enzymes. The specific nature and potency of this modulation would depend on its unique chemical structure. Further research in non-human models is necessary to elucidate the precise effects of this compound on the intricate network of steroidogenic enzymes.

Table 2: Potential Impact of Pregnane Derivatives on Steroidogenic Enzyme Activity This table is based on findings for related pregnane compounds and suggests potential areas of investigation for this compound.

| Steroidogenic Enzyme | Potential Effect of Pregnane Derivatives |

| 11β-hydroxylase (CYP11B1) | Strong Inhibition |

| 17α-hydroxylase (CYP17A1) | Strong Inhibition |

| Cytochrome P450 side-chain cleavage (CYP11A1) | Weak Inhibition |

| 21β-hydroxylase (CYP21A2) | Weak Inhibition |

| 3β-hydroxysteroid dehydrogenase (HSD3B) | No significant inhibition reported |

Inhibition or Activation of Other Enzymes by this compound (mechanistic)

Beyond the steroidogenic pathway, steroid molecules can interact with a variety of other enzymes, acting as inhibitors or activators. The mechanistic basis for such interactions often involves the steroid molecule binding to an allosteric site on the enzyme, inducing a conformational change that alters the enzyme's catalytic activity. Alternatively, a steroid could act as a competitive inhibitor by binding to the active site if it shares structural similarity with the enzyme's natural substrate.

For example, some neurosteroids are known to modulate the activity of neurotransmitter receptors, which are technically ligand-gated ion channels but share principles of molecular recognition with enzymes. Pregnane-based steroids have been identified as positive allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor in rats, indicating that they can enhance the receptor's function without directly binding to the agonist site. nih.gov This suggests that pregnane derivatives can have modulatory roles on complex protein machinery outside of the classical endocrine system.

The potential for this compound to inhibit or activate other enzymes is a promising area for research. Mechanistic studies, including kinetic analyses and structural biology approaches, would be necessary to identify specific enzyme targets and to understand the molecular basis of this compound's modulatory effects.

Role in Biochemical Signaling Pathways (non-human models, mechanistic)

Steroids can influence biochemical signaling pathways through both genomic and non-genomic mechanisms. While genomic actions involve the regulation of gene expression via nuclear receptors, non-genomic effects are typically more rapid and are initiated at the cell membrane or within the cytoplasm.

In non-human models, pregnane derivatives have been shown to be involved in various signaling cascades. For instance, the activation of the Pregnane X Receptor (PXR) by pregnanes in mouse Leydig cells has been linked to the regulation of testosterone (B1683101) homeostasis. nih.gov PXR activation can influence the expression of genes involved in steroid metabolism, thereby impacting the levels of active hormones. Furthermore, there is evidence suggesting a link between PXR and the PI3K/Akt signaling pathway, a crucial pathway involved in cell survival, growth, and metabolism. nih.gov

Non-genomic signaling by steroids can also occur through interactions with membrane-associated receptors or by directly influencing the activity of signaling proteins. For example, some steroids can modulate the activity of G-protein coupled receptors (GPCRs) or ion channels, leading to rapid changes in intracellular second messenger levels, such as calcium ions or cyclic AMP. These second messengers, in turn, can activate downstream protein kinases and phosphatases, ultimately altering cellular function.

Given its structure, this compound could potentially participate in such signaling pathways. The dienol functionality might allow for specific interactions with membrane receptors or intracellular signaling molecules that differ from those of other pregnanes. Mechanistic studies in non-human models would be essential to determine if this compound can activate pathways such as the MAPK/ERK or PI3K/Akt pathways, and to identify the upstream receptors and downstream effector molecules involved in its signaling. Such research would provide a clearer understanding of the non-clinical biological roles of this compound.

Influence on Cellular Communication Networks

Involvement in Intracellular Signaling Cascades

There is a significant lack of specific data detailing the involvement of this compound in intracellular signaling cascades. Intracellular signaling is the process by which a signal is transmitted from a receptor on the surface of a cell to the interior of the cell, leading to a specific cellular response. Steroid hormones typically exert their effects through genomic and non-genomic signaling pathways.

Genomic Signaling: This involves the steroid binding to an intracellular receptor, which then translocates to the nucleus and acts as a transcription factor to regulate gene expression.

Non-Genomic Signaling: This involves the steroid binding to membrane-associated receptors, leading to rapid cellular effects through the activation of various kinase cascades.

While this is the general mechanism for many steroids, the specific intracellular signaling cascades that this compound may trigger, the receptors it may bind to, and the downstream effectors it may modulate have not been elucidated in published research.

Comparative Analysis of this compound's Biological Functions with Related Pregnane Steroids (non-human)

A direct comparative analysis of this compound's biological functions with other pregnane steroids in non-human species is challenging due to the absence of specific research on this compound. However, a comparative framework can be established by examining the well-documented functions of other pregnane steroids in various non-human mammals. This allows for a hypothetical placement of this compound's potential roles, assuming it interacts with similar pathways.

Pregnane steroids, as a class, exhibit diverse and crucial functions across different species. In many non-human mammals, these steroids are integral to reproductive processes, neuroprotection, and stress responses.

Table 1: Comparative Biological Functions of Select Pregnane Steroids in Non-Human Mammals

| Pregnane Steroid | Species | Key Biological Functions |

| Progesterone | Rodents (Rats, Mice) | Essential for the establishment and maintenance of pregnancy, regulation of the estrous cycle, and maternal behavior. |

| Non-human Primates | Critical for uterine receptivity, implantation, and maintenance of pregnancy. Also involved in modulating the immune response during pregnancy. | |

| Canines | Luteal phase support is crucial for pregnancy; progesterone levels are monitored to predict parturition. | |

| Allopregnanolone | Rodents (Rats) | A potent positive allosteric modulator of the GABA-A receptor, exerting anxiolytic, sedative, and anticonvulsant effects. Plays a role in neurogenesis and stress response. |

| Non-human Primates | Levels fluctuate during the menstrual cycle and pregnancy, suggesting a role in mood regulation and adaptation to pregnancy. | |